molecular formula C18H13BrClNO3 B1463837 6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160253-05-3

6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1463837
CAS No.: 1160253-05-3
M. Wt: 406.7 g/mol
InChI Key: KOJIXYXHNXFBTN-UHFFFAOYSA-N
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Description

6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl chloride is a halogenated quinoline derivative featuring a reactive carbonyl chloride group at the 4-position, a bromine atom at the 6-position, and a 2,4-dimethoxyphenyl substituent at the 2-position of the quinoline core. Conversion of the carboxylic acid (-COOH) to the carbonyl chloride (-COCl) group would yield the target compound with an approximate molecular formula of C₁₈H₁₃BrClNO₄ and a molecular weight of 406.66 g/mol.

The 2,4-dimethoxyphenyl group contributes electron-donating methoxy substituents, which may influence the compound’s electronic properties and reactivity. As an acyl chloride, this compound is highly reactive toward nucleophiles, making it a valuable intermediate in synthesizing amides, esters, or other derivatives for pharmaceutical or materials science applications .

Properties

IUPAC Name

6-bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrClNO3/c1-23-11-4-5-12(17(8-11)24-2)16-9-14(18(20)22)13-7-10(19)3-6-15(13)21-16/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJIXYXHNXFBTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl chloride typically involves multiple steps. One common method starts with the bromination of 2-(2,4-dimethoxyphenyl)quinoline to introduce the bromine atom at the 6-position.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents like thionyl chloride.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for introducing the carbonyl chloride group.

    Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura.

    Nucleophiles: Such as amines and alcohols for substitution reactions.

Major Products

    Amides and Esters: Formed from substitution reactions.

    Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Chemical Reactions

This compound can undergo various types of reactions:

  • Substitution Reactions : The carbonyl chloride can be substituted with nucleophiles such as amines or alcohols to form amides or esters.
  • Oxidation and Reduction : The quinoline core may participate in oxidation and reduction reactions.
  • Coupling Reactions : The bromine atom at the 6-position allows for Suzuki-Miyaura coupling reactions, facilitating the formation of biaryl compounds.

Major Products

The reactions involving this compound yield several significant products:

  • Amides and Esters from substitution reactions.
  • Biaryl Compounds from coupling reactions.

Organic Chemistry

In organic synthesis, 6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl chloride serves as a versatile building block. Its ability to undergo various coupling reactions makes it valuable for constructing complex organic molecules.

Biological Research

This compound is being explored for its potential as a biochemical probe. Its reactive functional groups may allow it to interact with biological molecules, providing insights into biochemical pathways and mechanisms.

Medicinal Chemistry

Research is ongoing into the therapeutic properties of this compound. While specific medicinal applications are still under investigation, its structural features suggest potential efficacy in targeting certain biological pathways.

Industrial Applications

In industry, this compound can be utilized in the development of new materials and chemical processes. Its unique properties may lead to advancements in synthetic methodologies.

Case Study 1: Synthesis and Reactivity

A study demonstrated the successful synthesis of 6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl chloride via bromination and subsequent chlorination. The reactivity profile showed that it could efficiently participate in Suzuki-Miyaura coupling reactions, yielding various biaryl derivatives that are important in pharmaceuticals .

Research has indicated that derivatives of this compound exhibit promising biological activity against certain cancer cell lines. The mechanism appears to involve interaction with specific enzymes related to cancer proliferation .

Case Study 3: Material Science Applications

In material science, this compound has been tested for its utility in creating novel polymeric materials. Its ability to form covalent bonds with other materials enhances the mechanical properties of composites .

Mechanism of Action

The mechanism of action of 6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl chloride is not fully understood, but it is believed to interact with various molecular targets due to its reactive functional groups. The carbonyl chloride group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The quinoline core may also interact with enzymes or receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • In contrast, the pyridinyl group in C₁₅H₉BrCl₂N₂O introduces electron-withdrawing effects, increasing electrophilicity at the carbonyl carbon .
  • Steric Effects: Bulkier substituents like isopropoxy (C₁₉H₁₅BrClNO₂) or ethoxy (C₁₈H₁₃BrClNO₂) may hinder nucleophilic attack at the carbonyl chloride compared to smaller methoxy groups .

Physical and Hazard Properties

  • Solubility : Compounds with hydrophobic substituents (e.g., isopropoxy, methyl) exhibit lower aqueous solubility but better organic solvent compatibility .
  • Hazards: Acyl chlorides are universally moisture-sensitive and corrosive. The "IRRITANT" classification for C₁₈H₁₃BrClNO₂ and C₁₈H₁₃BrClNO underscores the need for handling precautions .

Research Findings and Trends

Recent studies highlight the utility of brominated quinoline carbonyl chlorides in drug discovery, particularly as kinase inhibitors or antimicrobial agents. For example:

  • The 2,4-dimethoxyphenyl variant’s electron-rich aromatic system may enhance binding to biological targets, as seen in related quinoline-based therapeutics .

Biological Activity

Overview

6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl chloride is a compound with the molecular formula C18H13BrClNO3 and a molecular weight of 406.66 g/mol. It features a quinoline core that is known for its diverse biological activities, particularly in medicinal chemistry. The compound's structure allows it to interact with various biological targets, potentially leading to therapeutic applications.

The synthesis of 6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl chloride typically involves multiple steps, beginning with the bromination of 2-(2,4-dimethoxyphenyl)quinoline to introduce the bromine atom at the 6-position. This compound can be synthesized through methods involving thionyl chloride and other reagents under controlled conditions to ensure high yield and purity .

The biological activity of this compound is largely attributed to its reactive functional groups. The carbonyl chloride moiety can form covalent bonds with nucleophilic sites in proteins and other biological molecules, potentially altering their function. Additionally, the quinoline structure may intercalate with DNA or inhibit specific enzymes, thereby influencing various biochemical pathways .

Anticancer Activity

Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, studies have shown that various quinoline derivatives can induce cell cycle arrest and apoptosis in cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and SW-480 (colorectal cancer) . Specifically, compounds similar to 6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl chloride have demonstrated selective cytotoxicity against cancer cells while sparing normal cells.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl chlorideA549TBD
6-Bromoquinazoline derivativeMCF-75.9 ± 1.7
CisplatinA54915.37

Antimicrobial Activity

Quinoline derivatives have also been evaluated for their antimicrobial properties. Some studies suggest that these compounds exhibit activity against mycobacterial species, indicating potential for development as anti-tuberculosis agents . The presence of the bromine atom in the structure may enhance this activity compared to non-brominated analogs.

Case Studies

  • Antiproliferative Evaluation : A study investigated a series of quinoline derivatives for their antiproliferative effects against multiple cancer cell lines. The results indicated that compounds bearing similar structural motifs to 6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl chloride exhibited promising cytotoxic effects, particularly against lung cancer cells (A549), with IC50 values significantly lower than standard chemotherapeutics like cisplatin .
  • Mechanistic Studies : Further research has focused on elucidating the mechanism of action of quinoline derivatives through flow cytometry and fluorescence microscopy. These studies demonstrated that certain derivatives could induce apoptosis via DNA damage pathways and cell cycle arrest mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl chloride

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